2'-Amino-6'-methyl-2-oxo-5'-(phenylcarbonyl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile
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Overview
Description
2’-amino-5’-benzoyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-5’-benzoyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable pyran precursor under acidic or basic conditions to form the spiro[indole-pyran] structure.
Functional Group Introduction:
Final Cyclization and Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and benzoyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and analgesic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2’-amino-5’-benzoyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-benzoyl-6-methyl-2-oxo-1,2-dihydroindole-3-carbonitrile
- 2-amino-5-benzoyl-6-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3-carboxamide
Uniqueness
The uniqueness of 2’-amino-5’-benzoyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carbonitrile lies in its spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and enhances its potential as a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C21H15N3O3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2'-amino-5'-benzoyl-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carbonitrile |
InChI |
InChI=1S/C21H15N3O3/c1-12-17(18(25)13-7-3-2-4-8-13)21(15(11-22)19(23)27-12)14-9-5-6-10-16(14)24-20(21)26/h2-10H,23H2,1H3,(H,24,26) |
InChI Key |
QIVBTMVLJLAQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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